molecular formula C8H13NO3 B3376822 1-Propanoylpyrrolidine-3-carboxylic acid CAS No. 1245614-91-8

1-Propanoylpyrrolidine-3-carboxylic acid

Cat. No.: B3376822
CAS No.: 1245614-91-8
M. Wt: 171.19 g/mol
InChI Key: XHYADCZIBMBFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanoylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a propanoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanoylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.

Another method involves the Michael addition of a carboxylate-substituted enone with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . This method is particularly useful for producing enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanoylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction of the propanoyl group can produce alcohols or amines.

Scientific Research Applications

1-Propanoylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-propanoylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological activity.

Comparison with Similar Compounds

1-Propanoylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-3-carboxylic acid: Lacks the propanoyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but with a carboxyl group at the second position.

    N-Acylpyrrolidines: A broader class of compounds where the nitrogen atom in the pyrrolidine ring is acylated with various acyl groups, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-propanoylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYADCZIBMBFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanoylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propanoylpyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Propanoylpyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Propanoylpyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Propanoylpyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Propanoylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.